molecular formula C10H8Cl2O3 B13705881 Methyl 3-(3,4-dichlorophenyl)-2-oxopropanoate

Methyl 3-(3,4-dichlorophenyl)-2-oxopropanoate

Cat. No.: B13705881
M. Wt: 247.07 g/mol
InChI Key: MAXJEZVVOFGKCV-UHFFFAOYSA-N
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Description

Methyl 3-(3,4-dichlorophenyl)-2-oxopropanoate is an aromatic ester featuring a 3,4-dichlorophenyl substituent and a β-keto ester functional group. The 3,4-dichlorophenyl group is a common pharmacophore in bioactive molecules, influencing electronic and steric properties, while the β-keto ester moiety enhances reactivity in synthetic pathways such as cyclocondensation or nucleophilic substitution .

Properties

Molecular Formula

C10H8Cl2O3

Molecular Weight

247.07 g/mol

IUPAC Name

methyl 3-(3,4-dichlorophenyl)-2-oxopropanoate

InChI

InChI=1S/C10H8Cl2O3/c1-15-10(14)9(13)5-6-2-3-7(11)8(12)4-6/h2-4H,5H2,1H3

InChI Key

MAXJEZVVOFGKCV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)CC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3,4-dichlorophenyl)-2-oxopropanoate typically involves the esterification of 3-(3,4-dichlorophenyl)-2-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(3,4-dichlorophenyl)-2-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products:

    Oxidation: 3-(3,4-dichlorophenyl)-2-oxopropanoic acid.

    Reduction: 3-(3,4-dichlorophenyl)-2-hydroxypropanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(3,4-dichlorophenyl)-2-oxopropanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-(3,4-dichlorophenyl)-2-oxopropanoate involves its interaction with specific molecular targets. The dichlorophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ester group may undergo hydrolysis, releasing the active acid form, which can further interact with cellular components.

Comparison with Similar Compounds

Key Research Findings

  • Electronic Effects : The 3,4-dichlorophenyl group in the target compound provides stronger electron-withdrawing effects compared to 4-chlorophenyl analogs, enhancing electrophilic reactivity .
  • Biological Activity : Amine-based analogs (e.g., BD 1008) exhibit receptor-targeted activity, whereas ester derivatives are more likely intermediates in synthesis .

Biological Activity

Methyl 3-(3,4-dichlorophenyl)-2-oxopropanoate is an organic compound notable for its biological activity, particularly in antimicrobial and anti-inflammatory applications. This article delves into its synthesis, biological mechanisms, and potential therapeutic uses, supported by relevant data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H10_{10}Cl2_2O3_3
  • Molecular Weight : Approximately 247.10 g/mol
  • Functional Groups : Contains a dichlorophenyl group, a ketone, and an ester functional group.

The presence of the dichlorophenyl substituent enhances the compound's reactivity and biological interactions. The compound's structure suggests potential interactions with various biological targets, including enzymes and receptors.

Synthesis

The synthesis of methyl 3-(3,4-dichlorophenyl)-2-oxopropanoate typically involves several steps:

  • Formation of the Dichlorophenyl Group : Starting from chlorobenzene derivatives.
  • Esterification : Reaction with propanoic acid derivatives.
  • Oxidation : To introduce the ketone functionality.

This multi-step synthesis is crucial for obtaining the compound in a pure form suitable for biological testing.

Antimicrobial Properties

Research indicates that methyl 3-(3,4-dichlorophenyl)-2-oxopropanoate exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a candidate for further development in pharmaceutical applications.

  • Mechanism of Action : The compound may inhibit bacterial growth by interfering with cell wall synthesis or by disrupting metabolic pathways within the bacteria.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in vitro. It may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response.

Study 1: Antimicrobial Activity

A study conducted on several derivatives of methyl 3-(3,4-dichlorophenyl)-2-oxopropanoate showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 32 µg/mL for certain derivatives.

CompoundMIC (µg/mL)Target Bacteria
A32Staphylococcus aureus
B64Escherichia coli

Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that methyl 3-(3,4-dichlorophenyl)-2-oxopropanoate significantly reduced the production of pro-inflammatory cytokines in macrophage cultures. The IC50 value was found to be approximately 25 µM.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-α500150
IL-630090

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